molecular formula C21H18N2O5 B2613452 Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate CAS No. 1021261-21-1

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate

Cat. No.: B2613452
CAS No.: 1021261-21-1
M. Wt: 378.384
InChI Key: PKWGXHGLRZPWRJ-UHFFFAOYSA-N
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Description

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzyloxy group, a hydroxypyridine moiety, and a benzoate ester

Properties

IUPAC Name

methyl 4-[(4-oxo-5-phenylmethoxy-1H-pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-27-21(26)15-7-9-16(10-8-15)23-20(25)17-11-18(24)19(12-22-17)28-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWGXHGLRZPWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the hydroxypyridine moiety: This involves the reaction of 2-chloropyridine with a suitable nucleophile to introduce the hydroxyl group at the 4-position.

    Coupling reaction: The benzyloxy and hydroxypyridine intermediates are then coupled using a carbonylation reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate has been investigated for its potential as an antimicrobial agent. Compounds with similar structural features have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of benzyloxy and hydroxypyridine moieties enhances the compound's ability to interact with biological targets, making it a candidate for further development as an antibiotic .

Anticancer Activity

Research has highlighted the anticancer properties of derivatives related to this compound. The presence of pyridine and benzoate groups has been linked to the inhibition of cancer cell proliferation. For instance, studies on related compounds demonstrated that modifications in their structure significantly impacted their cytotoxicity against various cancer cell lines, including colorectal carcinoma . The specific mechanism of action often involves the disruption of cellular processes essential for tumor growth.

Enzyme Inhibition

The compound is also being studied for its role in inhibiting key enzymes involved in metabolic pathways. Dihydrofolate reductase (DHFR) is one such target, crucial in purine synthesis pathways that are often upregulated in cancer cells. Compounds designed with similar frameworks have been shown to effectively inhibit DHFR, suggesting that this compound could possess similar inhibitory effects .

Antimicrobial Studies

The antimicrobial efficacy of this compound has been evaluated through various assays, including minimum inhibitory concentration (MIC) tests against a range of pathogens. Results indicate promising activity against resistant strains, which is critical in the context of rising antibiotic resistance . The structure-activity relationship (SAR) studies reveal that modifications to the benzyloxy and hydroxypyridine groups can enhance antimicrobial potency.

Potential as a Chelating Agent

Given its complex structure, there is potential for this compound to act as a chelating agent in iron overload conditions. Research into similar compounds has shown that they can effectively bind metal ions, which is beneficial in treating conditions like hemochromatosis .

Case Studies and Research Findings

StudyFindings
Anticancer Evaluation Compounds similar to this compound showed IC50 values lower than standard anticancer drugs, indicating higher potency .
Antimicrobial Activity Significant activity against both Gram-positive and Gram-negative bacteria was observed; specific derivatives exhibited MIC values as low as 1.27 µM .
Enzyme Targeting Inhibition studies on DHFR revealed effective binding affinity for compounds with structural similarities .

Mechanism of Action

The mechanism of action of Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzyloxy group and hydroxypyridine moiety can interact with enzymes or receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-({[5-(benzyloxy)-4-hydroxyphenyl]carbonyl}amino)benzoate: Similar structure but with a phenyl group instead of a pyridine moiety.

    Methyl 4-({[5-(benzyloxy)-4-hydroxyquinolin-2-yl]carbonyl}amino)benzoate: Similar structure but with a quinoline group instead of a pyridine moiety.

Uniqueness

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate is unique due to the presence of both a benzyloxy group and a hydroxypyridine moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings, including synthesis methods, biological assays, and molecular docking studies.

Synthesis and Characterization

The synthesis of this compound involves several steps, primarily focusing on the modification of pyridine derivatives. A notable study outlines the synthesis of related compounds through a multi-step process, which includes the formation of benzyloxy and hydroxypyridine moieties. The final product is characterized using various techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, the incorporation of the benzyloxy group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that these derivatives can effectively combat various strains of bacteria, suggesting their potential as antimicrobial agents .

Antimalarial Activity

Recent studies have also explored the antimalarial properties of related pyridinone derivatives. The biological evaluation revealed that certain compounds within this series demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. The mechanism appears to involve interference with the parasite's metabolic pathways, although further research is needed to elucidate the exact action .

Molecular Docking Studies

Molecular docking studies provide insights into the interaction between this compound and its biological targets. These studies suggest that the compound can effectively bind to specific receptors or enzymes involved in disease processes. For example, docking simulations have indicated favorable binding affinities with proteins implicated in cancer and infectious diseases, supporting its potential therapeutic applications .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds similar to this compound:

  • Antibacterial Efficacy : A study reported that a related compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating strong antibacterial properties .
  • Antimalarial Activity : Another study highlighted that certain derivatives showed over 80% inhibition of Plasmodium falciparum at a concentration of 5 µM, showcasing their potential as antimalarial agents .
  • Docking Analysis : Molecular docking results indicated that the compound has a high binding affinity for target enzymes involved in metabolic pathways relevant to cancer treatment, suggesting its potential role in anticancer therapy .

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